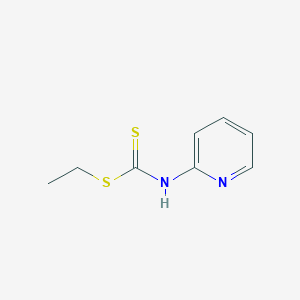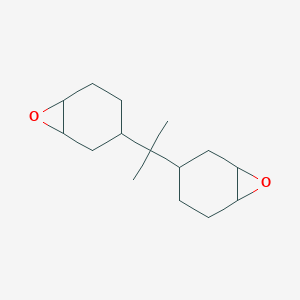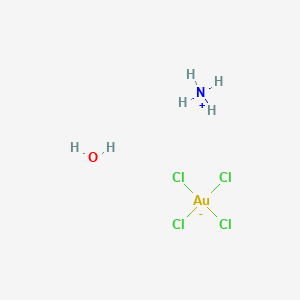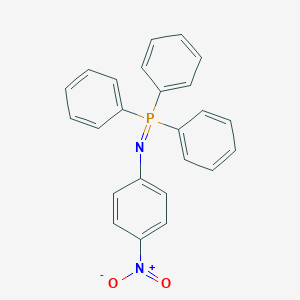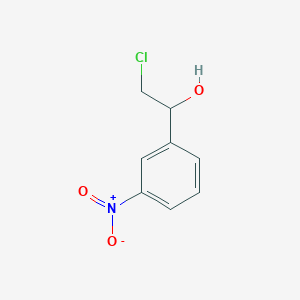
2-Chloro-1-(3-nitrophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3-nitrophenyl)ethanol is a chemical compound that is widely used in scientific research. It is also known as 3-Nitro-2-chlorophenylethanol or NCP-EtOH. This compound has a variety of applications in the field of biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3-nitrophenyl)ethanol is not fully understood. However, it is believed to act as a competitive inhibitor of ADH. This inhibition leads to the accumulation of acetaldehyde, which is toxic to cells. The accumulation of acetaldehyde may also lead to the formation of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of cancer.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Chloro-1-(3-nitrophenyl)ethanol are complex and depend on the specific experimental conditions. In general, it has been shown to inhibit the activity of ADH and increase the levels of acetaldehyde in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. However, the effects of 2-Chloro-1-(3-nitrophenyl)ethanol on normal cells are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-1-(3-nitrophenyl)ethanol in lab experiments include its well-established synthesis method, its ability to act as a substrate for ADH, and its potential as an anticancer agent. However, there are also limitations to its use. For example, it may not be suitable for experiments involving normal cells, as it has been shown to induce apoptosis in cancer cells. In addition, its effects on the liver and other organs may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-Chloro-1-(3-nitrophenyl)ethanol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration method for this compound. Another area of interest is its effects on normal cells and tissues. More research is needed to determine the potential risks associated with the use of this compound in lab experiments. Finally, the mechanism of action of 2-Chloro-1-(3-nitrophenyl)ethanol is not fully understood and further studies are needed to elucidate its effects on cellular processes.
Synthesemethoden
The synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol is a multi-step process that involves the reaction of 3-Nitrobenzaldehyde with ethyl chloroacetate in the presence of a base. The resulting product is then hydrolyzed to yield 2-Chloro-1-(3-nitrophenyl)ethanol. This synthesis method has been well-established and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(3-nitrophenyl)ethanol has a variety of applications in scientific research. It is commonly used as a substrate for the enzyme alcohol dehydrogenase (ADH) in biochemical assays. It is also used as a fluorescent probe for the detection of ADH activity. In addition, it has been shown to inhibit the growth of certain cancer cells and has potential as an anticancer agent. Furthermore, it has been used to study the effects of alcohol consumption on the liver and other organs.
Eigenschaften
CAS-Nummer |
13425-36-0 |
|---|---|
Produktname |
2-Chloro-1-(3-nitrophenyl)ethanol |
Molekularformel |
C8H8ClNO3 |
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
2-chloro-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |
InChI-Schlüssel |
AJHYSIGTVNOJDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O |
Synonyme |
Benzenemethanol, alpha-(chloromethyl)-3-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



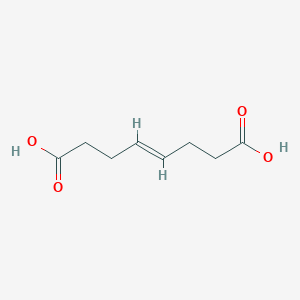
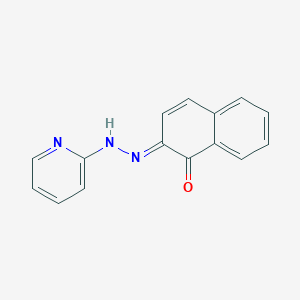
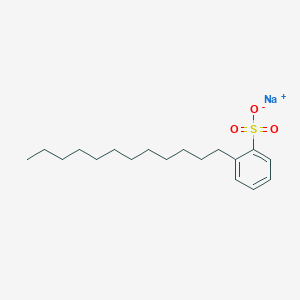
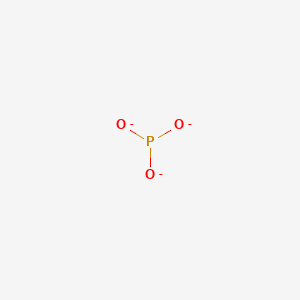
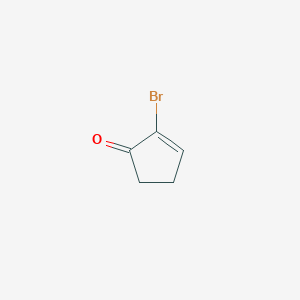

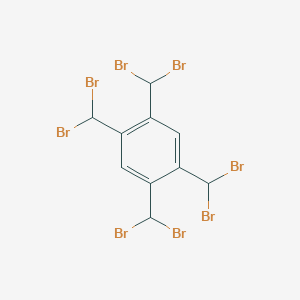
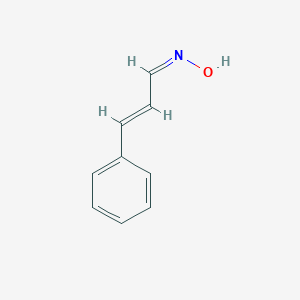
![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
